An In-depth Technical Guide to the Discovery and Origin of Calindol and its Amide Analogs
An In-depth Technical Guide to the Discovery and Origin of Calindol and its Amide Analogs
Disclaimer: The specific compound "ent-Calindol Amide" was not found in the reviewed scientific literature. The prefix "ent-" designates the enantiomer of a chiral molecule. Calindol is the (R)-enantiomer of N-[(1H-indol-2-yl)methyl]-1-(1-naphthyl)ethanamine. Therefore, "ent-Calindol" would be the (S)-enantiomer. This guide focuses on the discovery and properties of Calindol and its known derivatives, including its corresponding amide analog, (R)-N-[1-(1-Naphthyl)ethyl]indole-2-carboxamide, hereafter referred to as Calindol Amide.
Introduction to Calindol and its Significance
Calindol, with the chemical name (R)-N-[(1H-indol-2-yl)methyl]-1-(1-naphthyl)ethanamine, is a potent and selective positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1] The CaSR is a G-protein coupled receptor (GPCR) that plays a crucial role in maintaining calcium homeostasis in the body. By modulating the activity of the CaSR, compounds like Calindol have potential therapeutic applications in treating conditions such as secondary hyperparathyroidism. The discovery of Calindol has spurred further research into the structure-activity relationships of related indole derivatives, including amide analogs, to develop more potent and selective CaSR modulators.
Discovery and Origin of Calindol
Calindol was developed through systematic structure-activity relationship (SAR) studies of a class of calcimimetics, which are compounds that mimic the effect of extracellular calcium on the CaSR. Researchers at the Institut de Chimie des Substances Naturelles, CNRS in France, reported on the design and synthesis of Calindol and its derivatives.[1] Their work aimed to explore the impact of modifications to the indole and naphthyl moieties of the parent compound on its calcimimetic activity.
Quantitative Data on Calindol and its Derivatives
The following table summarizes the biological activity of Calindol and some of its key derivatives as positive allosteric modulators of the Calcium-Sensing Receptor (CaSR). The data is presented as EC50 values, which represent the concentration of the compound that elicits a half-maximal response.
| Compound | Structure | EC50 (nM) | Reference |
| Calindol | (R)-N-[(1H-indol-2-yl)methyl]-1-(1-naphthyl)ethanamine | 120 | [1] |
| 7-nitrocalindol | 20 | [1] | |
| 4-phenylcalindol | equipotent to Calindol | [1] | |
| 4-hydroxycalindol | equipotent to Calindol | [1] | |
| 5-hydroxycalindol | equipotent to Calindol | [1] |
Experimental Protocols
While a specific detailed protocol for the synthesis of "ent-Calindol Amide" is not available in the published literature, a general and plausible methodology for the synthesis of indole-2-carboxamides, including Calindol Amide, can be derived from established organic chemistry principles and published procedures for similar compounds.
General Synthesis of Indole-2-Carboxamides
The synthesis of an indole-2-carboxamide, such as Calindol Amide, typically involves the coupling of an indole-2-carboxylic acid with a primary amine.
Step 1: Preparation of Indole-2-Carboxylic Acid
Indole-2-carboxylic acid can be synthesized via the Reissert indole synthesis or by hydrolysis of a corresponding ester, such as ethyl indole-2-carboxylate.
Step 2: Amide Coupling Reaction
The indole-2-carboxylic acid is then coupled with the desired amine, in this case, (R)-1-(1-naphthyl)ethanamine for Calindol Amide or (S)-1-(1-naphthyl)ethanamine for ent-Calindol Amide. This reaction is typically carried out in the presence of a coupling agent to facilitate the formation of the amide bond.
Materials and Reagents:
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Indole-2-carboxylic acid
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(R)-1-(1-naphthyl)ethanamine or (S)-1-(1-naphthyl)ethanamine
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Coupling agent (e.g., DCC, EDC, HATU)
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Base (e.g., DIPEA, triethylamine)
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Anhydrous solvent (e.g., DMF, DCM)
Procedure:
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Dissolve indole-2-carboxylic acid and the amine in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
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Add the base to the reaction mixture.
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Add the coupling agent portion-wise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired indole-2-carboxamide.
Signaling Pathways and Experimental Workflows
Calcium-Sensing Receptor (CaSR) Signaling Pathway
Calindol and its derivatives act as positive allosteric modulators of the CaSR. Upon activation, the CaSR can initiate several downstream signaling cascades, primarily through G-proteins Gq/11 and Gi/o. The following diagram illustrates the major signaling pathways activated by the CaSR.
Experimental Workflow for Synthesis and Evaluation
The following diagram outlines a typical experimental workflow for the synthesis and biological evaluation of a Calindol amide analog.
